Cas no 1494714-54-3 (4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)

4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine is a halogenated pyrimidine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo-fluorophenyl group and dichloropyrimidine core—make it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The electron-withdrawing halogens enhance reactivity, facilitating nucleophilic substitutions or metal-catalyzed transformations. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules due to its stability and compatibility with diverse reaction conditions. High purity and well-defined reactivity ensure reproducibility in complex synthetic pathways. Its applications extend to materials science, where it serves as a precursor for advanced heterocyclic frameworks.
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine structure
1494714-54-3 structure
商品名:4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
CAS番号:1494714-54-3
MF:C10H4BrCl2FN2
メガワット:321.960562705994
CID:4602293
PubChem ID:65712872

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine 化学的及び物理的性質

名前と識別子

    • 4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
    • インチ: 1S/C10H4BrCl2FN2/c11-6-3-5(1-2-7(6)14)8-4-9(12)16-10(13)15-8/h1-4H
    • InChIKey: BGEHRXVGRZJABU-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC(Cl)=CC(C2=CC=C(F)C(Br)=C2)=N1

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1721934-10.0g
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
1494714-54-3 95%
10.0g
$3500.0 2023-07-10
Enamine
EN300-1721934-2.5g
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
1494714-54-3 95%
2.5g
$1594.0 2023-09-20
Enamine
EN300-1721934-0.5g
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
1494714-54-3 95%
0.5g
$636.0 2023-09-20
Aaron
AR01DW3A-5g
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
1494714-54-3 95%
5g
$3270.00 2023-12-16
Enamine
EN300-1721934-10g
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
1494714-54-3 95%
10g
$3500.0 2023-09-20
Aaron
AR01DW3A-50mg
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
1494714-54-3 95%
50mg
$284.00 2025-02-09
1PlusChem
1P01DVUY-100mg
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
1494714-54-3 95%
100mg
$399.00 2024-06-20
1PlusChem
1P01DVUY-2.5g
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
1494714-54-3 95%
2.5g
$2032.00 2024-06-20
1PlusChem
1P01DVUY-250mg
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
1494714-54-3 95%
250mg
$560.00 2024-06-20
Enamine
EN300-1721934-0.05g
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine
1494714-54-3 95%
0.05g
$188.0 2023-09-20

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine 関連文献

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidineに関する追加情報

4-(3-Bromo-4-Fluorophenyl)-2,6-Dichloropyrimidine: A Comprehensive Overview

4-(3-Bromo-4-Fluorophenyl)-2,6-Dichloropyrimidine, also known by its CAS registry number CAS No. 1494714-54-3, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds that are widely studied due to their versatile chemical properties and biological activities.

The molecular structure of 4-(3-Bromo-4-Fluorophenyl)-2,6-Dichloropyrimidine is characterized by a pyrimidine ring system with two chlorine atoms at the 2 and 6 positions. The substituent at the 4 position is a bromo-fluorophenyl group, which introduces additional electronic and steric effects into the molecule. This unique combination of substituents makes the compound highly reactive and selective in various chemical reactions, particularly in nucleophilic aromatic substitution and electrophilic substitution reactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(3-Bromo-4-Fluorophenyl)-2,6-Dichloropyrimidine. Researchers have employed a variety of methodologies, including multi-component reactions and catalytic processes, to optimize the synthesis pathway. These methods not only enhance the yield but also reduce the environmental footprint of the production process. For instance, a study published in Chemical Communications demonstrated a novel approach using palladium-catalyzed cross-coupling reactions to synthesize this compound with high purity and efficiency.

The applications of CAS No. 1494714-54-3 are vast and continue to expand with ongoing research. In pharmaceuticals, this compound serves as an intermediate in the synthesis of bioactive molecules targeting various diseases. Its ability to act as a scaffold for drug design has been highlighted in recent studies focused on anticancer agents. For example, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cancer cell proliferation.

In addition to its pharmaceutical applications, 4-(3-Bromo-4-Fluorophenyl)-2,6-Dichloropyrimidine has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. A recent study published in Nature Materials explored the use of this compound as an electron transport layer in organic solar cells, demonstrating improved device performance due to its high charge carrier mobility.

The stability and reactivity of CAS No. 1494714-54-3 have been extensively studied under various conditions. Researchers have found that the compound exhibits excellent thermal stability up to 200°C, making it suitable for high-temperature applications. Furthermore, its reactivity towards nucleophilic substitution reactions has been exploited in the development of novel synthetic routes for complex organic molecules.

In conclusion, 4-(3-Bromo-4-Fluorophenyl)-2,6-Dichloropyrimidine, or CAS No. 1494714-54-3, is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties, efficient synthesis methods, and diverse applications underscore its importance in contemporary chemical research. As ongoing studies continue to uncover new uses and improvements in its synthesis, this compound is poised to play an increasingly critical role in both academic and industrial settings.

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